4-Oxo-1-vinylcyclohexanecarboxylic acid
Overview
Description
4-Oxo-1-vinylcyclohexanecarboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is characterized by a cyclohexane ring substituted with a vinyl group and a carboxylic acid group, along with a ketone functional group at the fourth position
Preparation Methods
The synthesis of 4-Oxo-1-vinylcyclohexanecarboxylic acid can be achieved through several routes. One common method involves the hydrolysis of dicarboxylic esters, which can be mediated by silica at elevated temperatures . This process involves the formation of silyl esters on the silica gel surface, which are then cleaved under mild conditions to yield the desired monoester. Another approach involves the oxidative decarboxylation of oxamic acids, which can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means .
Chemical Reactions Analysis
4-Oxo-1-vinylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Oxo-1-vinylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1-vinylcyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Its vinyl group allows it to undergo addition reactions, while the ketone and carboxylic acid groups enable it to participate in redox and acid-base reactions .
Comparison with Similar Compounds
4-Oxo-1-vinylcyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the ketone and vinyl groups, making it less reactive in certain types of reactions.
4-Oxocyclohexanecarboxylic acid: Similar structure but without the vinyl group, affecting its reactivity and applications.
Vinylcyclohexanecarboxylic acid:
The presence of both the ketone and vinyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-ethenyl-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h2H,1,3-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTBQGRWQZKHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC(=O)CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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